Respirantin
Description
Respirantin is a cyclodepsipeptide belonging to the antimycin family, first isolated from Streptomyces species. It features an 18-membered macrocyclic structure with an N-formyl amino-salicylamide pharmacophore, critical for its bioactivity . Its primary mechanism involves inhibiting oncogenic K-Ras membrane localization, disrupting cancer cell signaling pathways. This compound exhibits potent cytotoxicity (IC50 3–10 nM) against K-Ras-mutated cancers (e.g., A549 lung adenocarcinoma) while showing minimal activity in non-mutated cells (e.g., H522) . Notably, it circumvents P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), retaining efficacy in P-gp-overexpressing colon cancer models (SW620 Ad300) .
Properties
Molecular Formula |
C37H53N3O13 |
|---|---|
Molecular Weight |
747.8 g/mol |
IUPAC Name |
N-[(2S,5S,8S,13S,16R,17S)-5-butan-2-yl-2,10,10,16-tetramethyl-8,13-bis(2-methylpropyl)-3,6,9,11,14,18-hexaoxo-1,4,12,15-tetraoxa-7-azacyclooctadec-17-yl]-3-formamido-2-hydroxybenzamide |
InChI |
InChI=1S/C37H53N3O13/c1-11-20(6)29-32(45)39-25(15-18(2)3)30(43)37(9,10)36(49)52-26(16-19(4)5)34(47)50-21(7)27(35(48)51-22(8)33(46)53-29)40-31(44)23-13-12-14-24(28(23)42)38-17-41/h12-14,17-22,25-27,29,42H,11,15-16H2,1-10H3,(H,38,41)(H,39,45)(H,40,44)/t20?,21-,22+,25+,26+,27+,29+/m1/s1 |
InChI Key |
HJNZTHHOZWMVPB-WCSXKIRISA-N |
Isomeric SMILES |
CCC(C)[C@H]1C(=O)N[C@H](C(=O)C(C(=O)O[C@H](C(=O)O[C@@H]([C@@H](C(=O)O[C@H](C(=O)O1)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CC(C)C)(C)C)CC(C)C |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)C(C(=O)OC(C(=O)OC(C(C(=O)OC(C(=O)O1)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CC(C)C)(C)C)CC(C)C |
Synonyms |
respirantin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Antimycin A
- Structure: A 12-membered cyclodepsipeptide with a benzene core, amide, and ester groups. Lacks the N-formyl amino-salicylamide motif .
- Mechanism : Inhibits mitochondrial electron transport by targeting cytochrome bc1 complex, leading to apoptosis via reactive oxygen species (ROS) generation .
- Activity: Primarily used as an antifungal and insecticidal agent. Limited anticancer utility due to off-target effects and susceptibility to P-gp-mediated efflux .
Neoantimycin
- Structure: Shares the N-formyl amino-salicylamide core with Respirantin but differs in side-chain substitutions (e.g., neoantimycin G/H) .
- Mechanism : Targets K-Ras membrane localization, similar to this compound, but with variable potency (IC50 5–10 nM) .
- Activity : Shows selective cytotoxicity against K-Ras-mutated cells but lacks data on MDR evasion .
Key Differentiators of this compound
Mechanistic Specificity
Unlike Antimycin A, which broadly disrupts mitochondrial function, this compound selectively inhibits K-Ras signaling, reducing off-target toxicity .
P-gp Resistance
This compound’s efficacy in SW620 Ad300 cells (resistance factor = 1.0) contrasts with conventional chemotherapeutics (e.g., doxorubicin, resistance factor >100) . This is attributed to its non-planar structure and lack of P-gp substrate recognition motifs .
Structural Complexity and Stability
This compound’s macrocyclic architecture and multiple hydrogen-bonding groups (e.g., hydroxyl, amide) enhance target binding and metabolic stability compared to linear analogs like Kitastatin .
Tabulated Comparison of Key Compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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